molecular formula C9H8N2S B1336265 2-(Thiophen-2-yl)pyridin-3-amine CAS No. 886507-53-5

2-(Thiophen-2-yl)pyridin-3-amine

Cat. No. B1336265
M. Wt: 176.24 g/mol
InChI Key: PFSMNLGUKZYWEK-UHFFFAOYSA-N
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Description

The compound 2-(Thiophen-2-yl)pyridin-3-amine is a heterocyclic molecule that has been the subject of various studies due to its potential applications in organic electronics, medicinal chemistry, and materials science. The molecule consists of a pyridine ring fused with a thiophene moiety, which can act as a building block for more complex structures with interesting opto-electrochemical and fluorescent properties .

Synthesis Analysis

The synthesis of derivatives of 2-(Thiophen-2-yl)pyridin-3-amine often involves palladium-catalyzed Buchwald–Hartwig coupling reactions, as seen in the design of donor–acceptor type compounds . Other synthetic approaches include oxidative C–H functionalization using hypervalent iodine , Gewald reactions for thiophene derivatives , and condensation reactions with various reagents . These methods demonstrate the versatility and reactivity of the thiophene-pyridine moiety in forming complex structures with potential biological and industrial applications .

Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)pyridin-3-amine derivatives has been characterized using spectroscopic methods and X-ray crystallography. The crystallographic analysis of related compounds reveals that the pyridine and thiophene rings can adopt various dihedral angles, affecting the overall molecular conformation and intermolecular interactions . Quantum chemical analysis has also been employed to understand the tautomeric preferences and electron distribution within the molecule .

Chemical Reactions Analysis

The thiophene-pyridine moiety is reactive and can participate in various chemical reactions. It has been used as a ligand in metal complexes, demonstrating the ability to engage in coordination chemistry . The presence of the amine group allows for further functionalization, as seen in the synthesis of benzo[d]thiazol-2-amines and thiazol-2-yl amines . These reactions expand the utility of the core structure in creating compounds with diverse chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Thiophen-2-yl)pyridin-3-amine derivatives have been extensively studied. These compounds exhibit interesting opto-electrochemical properties, such as intramolecular charge transfer and solvatochromism, which are important for their application in organic electronics . The photoluminescence properties of these molecules can be enhanced through aggregation-induced emission, which is significant for their use as fluorescent materials . Additionally, the HOMO and LUMO energy levels of these compounds have been measured and correlated with their potential as ambipolar charge transport materials .

Scientific Research Applications

Chemical Synthesis and Modification

2-(Thiophen-2-yl)pyridin-3-amine has been utilized in various chemical synthesis and modification processes. For instance, it has been employed in the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which are synthesized from heteroaryl-thioureas using a metal-free oxidative C–S bond formation strategy (Mariappan et al., 2016). Additionally, it serves as a platform for constructing functionalized monomers through self acid-assisted polycondensation, demonstrating its versatility in synthesizing polythiophene derivatives (Jiang et al., 2017).

Quantum Chemical Analysis

Quantum chemical analysis of 2-(Thiophen-2-yl)pyridin-3-amine has revealed its dynamic tautomerism and divalent N(I) character. This compound exhibits competitive isomeric structures and has shown to have a significant role in electron distribution and tautomeric preferences, which are crucial in understanding its chemical behavior (Bhatia et al., 2013).

Application in Cancer Research

In cancer research, derivatives of 2-(Thiophen-2-yl)pyridin-3-amine have been synthesized and evaluated for their inhibitory activity against the CDK2 enzyme and various human cancer cell lines, such as HCT-116, MCF-7, HepG2, and A549 (Abdel-Rahman et al., 2021). This indicates the compound's potential in developing new therapeutic agents for cancer treatment.

Fluorescent Probe Development

2-(Thiophen-2-yl)pyridin-3-amine has also been used in the development of fluorescent probes. For example, its derivatives have been assessed as ratiometric fluorescent probes for detecting Hg2+ (Xiong et al., 2020), showcasing its application in environmental and biological sensing.

Material Science and Catalysis

In material science and catalysis, 2-(Thiophen-2-yl)pyridin-3-amine derivatives have been explored for various applications. One such application includes the synthesis of diverse compounds through alkylation and ring closure reactions, generating a structurally diverse library of compounds (Roman, 2013). This highlights its role in developing new materials and catalysts.

Future Directions

The future directions for “2-(Thiophen-2-yl)pyridin-3-amine” and similar compounds could involve further exploration of their pharmacological activities. For instance, some compounds have shown promising anti-fibrotic activities .

properties

IUPAC Name

2-thiophen-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSMNLGUKZYWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)pyridin-3-amine

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